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Compound Focus: Phosphoryl fluoride

CAS No.: 13478-20-1

Cat. No.: S1506004

Basic Identifiers

Chemical Formula: POFs
Molar Mass: 103.9684 g/mol
Appearance: Colorless gas
Boiling Point: -39.7 °C [1]

Molecular Geometry & Bonding

e Primary Structure: Tetrahedral geometry around the phosphorus atom [1]
e Reactivity: Hydrolyzes in agueous solution, proceeding through difluorophosphate (HPO2zF2) and
monofluorophosphate (H2POsF) intermediates to yield orthophosphate (HsPOa4) [1]

Experimental Spectroscopic Data

Vibrational Spectroscopy (Raman & IR)

¢ P-F Bond Detection: Best confirmed by °F NMR or XPS; Raman spectroscopy shows weak signals
for P-F bonds [2]

¢ Bond Stability: POsF bonds are stable at low temperatures; no evidence for POzF2 species in
glasses [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: NMR Spectroscopy Parameters for Fluorinated Compounds

Chemical Shift

Nucleus Key Application Experimental Notes
Range
1F ~500 ppm [3] Direct quantification of POFs and Broad range minimizes signal
derivatives; tracking hydrolysis [3] overlap; no solvent interference
sip Information Probing phosphorus coordination Information missing
missing environment

Mass Spectrometry & Gas Phase Data

Table 2: Gas Phase Thermochemistry & Energetics [4]

Parameter Value Conditions

Standard Enthalpy of Formation (AfH°gas) -1254.25 kJ/mol Data reviewed in Dec. 1969
Standard Entropy (S°gas, 1 bar) 285.41 J/mol-K Data reviewed in Dec. 1969
lonization Energy (IE) 12.76 £ 0.01 eV Evaluated data

Proton Affinity 694.0 kJ/mol Review data

Detailed Experimental Protocols

19F NMR Spectroscopy for Quantification

This method is ideal for directly analyzing phosphoryl fluoride and its hydrolysis products without needing

identical reference standards [3].

e Sample Preparation: Dissolve sample in dimethylsulfoxide-de or appropriate aqueous buffer. Use
trifluoroacetic acid (TFA, & = -75.0 ppm) as an internal standard for quantification and referencing [3].
¢ Instrument Parameters:
o Pulse Sequence: Use a 90° pulse angle (zgfhiggn Bruker pulse program)
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(e]

Relaxation Delay (D1): 20 seconds to ensure complete T1 relaxation
Scans: 512 scans for optimal signal-to-noise ratio
Spectral Width: 95-125 ppm, adjusted for specific analyte
Data Points: 65536
o Temperature: 300 K [3]
¢ Quantification: Integrate peaks and compare the area to the internal standard. The interday
precision should be better than 1.2% RSD [3].

[¢]

[¢]

[e]

X-Ray Photoelectron Spectroscopy (XPS) for P-F Bonds

e Application: Provides direct evidence of P-F bonds [2]
e Procedure: Standard XPS analysis of the F 1s and P 2p core levels can confirm the presence and

chemical environment of P-F bonds.

Critical Safety & Handling Procedures

Phosphoryl fluoride is a poisonous and corrosive gas that can form hydrofluoric acid (HF) upon contact

with moisture [1].

e Primary Hazards: Toxic upon inhalation, corrosive to eyes, skin, and respiratory tract [1].
¢ Handling Precautions:
o Engineering Controls: Use only in a certified fume hood.
o Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, lab coat,

and safety goggles.
o HF Considerations: Have calcium gluconate gel readily available in case of exposure.
e Decontamination: Equipment and spills should be treated with appropriate neutralizing agents.

Hydrolysis Pathway & Reaction Monitoring

The stepwise hydrolysis of POFs is a key reaction that can be monitored effectively using °F NMR

spectroscopy [1].
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Hydrolysis pathway of phosphoryl fluoride proceeds through sequential fluoride displacement [1].

Research Applications & Implications

¢ Phosphate Mimics: Hydrolysis intermediates like difluorophosphate (HPO2F2) and
monofluorophosphate (H2POsF) serve as valuable phosphate mimics in chemical biology and drug

development [1] [5].
e Material Science: P-F bonds in fluoride-phosphate glasses are stable at low temperatures, making

them useful in optics, photonics, and energy storage applications [2].

¢ Analytical Advancement: The resurgence of organophosphorus(V) fluoride chemistry, including its
recent inclusion in click chemistry (PFEX), opens new avenues for creating probes and
pharmaceuticals [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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